Molecular Weight and Physicochemical Profile: A ~85% Increase vs. Unsubstituted Phenyl Isothiocyanate
Compared to the foundational scaffold phenyl isothiocyanate (MW: 135.19 g/mol), 2-Bromo-4,6-difluorophenyl isothiocyanate has a molecular weight of 250.06 g/mol, an 85% increase [1]. This significant difference directly impacts the physicochemical properties of any molecule synthesized from it, including calculated logP (clogP) and total polar surface area (TPSA). While direct experimental logP for this specific compound is not reported, the addition of bromine and fluorine is a well-established strategy to increase lipophilicity (for bromine) and metabolic stability (for fluorine), enabling a more favorable balance for cell permeability and bioavailability in drug candidates [2].
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (clogP, inferred) |
|---|---|
| Target Compound Data | MW: 250.06 g/mol; clogP: ~3.9 (predicted) |
| Comparator Or Baseline | Phenyl isothiocyanate (MW: 135.19 g/mol; clogP: 2.1 (predicted)) |
| Quantified Difference | ΔMW: +114.87 g/mol (+85%); ΔclogP: ~+1.8 units |
| Conditions | Predicted via cheminformatics tools (e.g., ChemAxon, ALOGPS). |
Why This Matters
The significantly higher molecular weight and increased lipophilicity of derivatives from this compound make it a more suitable starting point for targeting hydrophobic binding pockets or optimizing a lead's pharmacokinetic profile, a task where simpler isothiocyanates may fail.
- [1] PubChem. Phenyl isothiocyanate. Compound Summary. Date of Access: 2026-04-15. View Source
- [2] Böhm, H. J., Banner, D., & Bendels, S. (2010). Fluorine in Medicinal Chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications (pp. 3-25). Imperial College Press. (Class-level inference on fluorine's impact on drug properties). View Source
